molecular formula C18H13N3O2S2 B2715935 N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide CAS No. 866131-48-8

N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide

Cat. No.: B2715935
CAS No.: 866131-48-8
M. Wt: 367.44
InChI Key: ZVEAXJMWGAWVFV-UHFFFAOYSA-N
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Description

N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide is a compound that combines the structural features of quinoxaline and thiophenesulfonamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide typically involves the condensation of quinoxaline derivatives with thiophenesulfonamide. One common method involves the reaction of 2-quinoxalinylamine with 3-bromophenylthiophenesulfonamide under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

Mechanism of Action

The mechanism of action of N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways critical for the survival and proliferation of pathogens or cancer cells. The quinoxaline moiety is known to interact with DNA and proteins, while the thiophenesulfonamide group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide is unique due to the combination of quinoxaline and thiophenesulfonamide moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various research and industrial applications .

Properties

IUPAC Name

N-(3-quinoxalin-2-ylphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S2/c22-25(23,18-9-4-10-24-18)21-14-6-3-5-13(11-14)17-12-19-15-7-1-2-8-16(15)20-17/h1-12,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEAXJMWGAWVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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